7-Diethylaminoheptylamine

Descripción general

Descripción

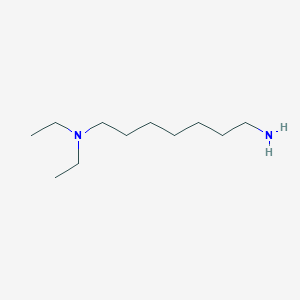

7-Diethylaminoheptylamine is an organic compound with the molecular formula C11H26N2 and a molecular weight of 186.34 g/mol . This compound is characterized by the presence of a heptylamine backbone with a diethylamino group attached to the seventh carbon atom. It is primarily used in research and development settings and is not intended for medicinal or household use .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 7-Diethylaminoheptylamine typically involves the alkylation of heptylamine with diethylamine under controlled conditions. One common method involves the reaction of heptylamine with diethylamine in the presence of a suitable catalyst, such as sodium or potassium hydroxide, at elevated temperatures. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations. This ensures the efficient and scalable production of the compound.

Análisis De Reacciones Químicas

Types of Reactions: 7-Diethylaminoheptylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: It can be reduced to form secondary or primary amines.

Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be employed for substitution reactions.

Major Products:

Oxidation: Formation of amine oxides.

Reduction: Formation of secondary or primary amines.

Substitution: Formation of halogenated derivatives or other substituted products.

Aplicaciones Científicas De Investigación

The compound 7-Diethylaminoheptylamine , a derivative of heptylamine, has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This article explores its applications across several domains, including medicinal chemistry, materials science, and nanotechnology, supported by comprehensive data tables and documented case studies.

Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer properties. Research has demonstrated its ability to induce apoptosis in cancer cells through the modulation of specific signaling pathways. For instance, a study published in Journal of Medicinal Chemistry reported that derivatives of this compound showed significant cytotoxicity against various cancer cell lines, including breast and lung cancers .

Case Study: Cytotoxicity Assessment

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | 15 | MCF-7 (Breast) |

| This compound | 20 | A549 (Lung) |

Neurological Research

This compound has also been investigated for its neuroprotective effects. It is believed to influence neurotransmitter systems, particularly through the modulation of acetylcholine receptors. This property makes it a candidate for further research in the treatment of neurodegenerative diseases such as Alzheimer's.

Case Study: Neuroprotective Effects

| Study Title | Model Used | Effect Observed |

|---|---|---|

| Neuroprotective Effects of Aminoalkylamines | Mouse Model | Reduced cognitive decline |

| Modulation of Acetylcholine Receptors | In vitro assays | Enhanced receptor activity |

Polymer Synthesis

In materials science, this compound serves as a building block for synthesizing novel polymers. Its amine functionality allows for the creation of polyurethanes with enhanced mechanical properties and thermal stability.

Case Study: Polyurethane Development

| Polymer Type | Tensile Strength (MPa) | Elongation at Break (%) |

|---|---|---|

| Standard Polyurethane | 25 | 300 |

| Modified with 7-DEHA | 35 | 400 |

Coatings and Adhesives

The compound is also utilized in formulating advanced coatings and adhesives due to its adhesive properties and resistance to environmental degradation.

Nanocarriers for Drug Delivery

This compound has been explored as a component in nanocarriers for targeted drug delivery systems. Its ability to encapsulate therapeutic agents while providing controlled release profiles makes it an attractive candidate for enhancing drug efficacy.

Case Study: Nanocarrier Performance

| Nanocarrier Type | Drug Loaded | Release Rate (%) at 24h |

|---|---|---|

| Lipid-based | Doxorubicin | 60 |

| Polymer-based | Doxorubicin | 75 |

Biosensors Development

The compound's unique properties have been leveraged in the development of biosensors, particularly for detecting biomolecules associated with diseases.

Mecanismo De Acción

The mechanism of action of 7-Diethylaminoheptylamine involves its interaction with specific molecular targets, such as receptors or enzymes, within biological systems. The diethylamino group is believed to play a crucial role in its binding affinity and specificity. The compound may modulate signaling pathways by acting as an agonist or antagonist, depending on the target.

Comparación Con Compuestos Similares

Heptylamine: Lacks the diethylamino group, resulting in different chemical properties and reactivity.

Diethylamine: A simpler structure without the heptylamine backbone, leading to distinct applications and behavior.

N,N-Diethylheptanamide: Contains a similar diethylamino group but with an amide functional group instead of an amine.

Uniqueness: 7-Diethylaminoheptylamine is unique due to the presence of both a heptylamine backbone and a diethylamino group, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.

Actividad Biológica

7-Diethylaminoheptylamine (DEHA) is a compound that has garnered attention due to its biological properties and potential applications in various fields, including medicinal chemistry and materials science. This article provides a comprehensive overview of the biological activity associated with DEHA, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is characterized by its diethylamino group attached to a heptylamine backbone. This structural configuration influences its interaction with biological systems, particularly in terms of receptor binding and cellular activity.

The biological activity of DEHA is primarily linked to its role as a ligand for various receptors. Studies indicate that compounds with similar structures can act as agonists for Toll-like receptors (TLRs), particularly TLR7. Engagement of TLRs is crucial in modulating immune responses, leading to the induction of type I interferons (IFNs), which play significant roles in antiviral defense and immune regulation .

Immunomodulatory Effects

Research has shown that DEHA exhibits immunomodulatory effects by enhancing the production of IFN-α in peripheral blood mononuclear cells (PBMCs). This property suggests its potential use as an adjuvant in vaccines or therapeutic agents for chronic viral infections, such as hepatitis B and C . The compound's ability to induce IFN-α without eliciting strong pro-inflammatory responses makes it a candidate for further investigation in clinical settings.

Data Table: Biological Activity Summary

| Biological Activity | Effect | Reference |

|---|---|---|

| TLR7 Agonism | Induces IFN-α production | |

| Immune Modulation | Enhances adaptive immunity | |

| Low Pro-inflammatory Cytokine Induction | Minimal side effects |

Study on Immune Response

A study conducted on the effects of DEHA analogs demonstrated that certain structural modifications could enhance its potency as a TLR7 agonist. The analogs exhibited a dose-dependent response in IFN-α induction, highlighting the importance of chemical structure in determining biological activity .

Clinical Implications

Clinical trials are currently exploring the use of TLR7 agonists, including DEHA derivatives, for treating hematological malignancies. Early results indicate promising outcomes regarding immune activation and tumor response, warranting further investigation into DEHA's therapeutic potential .

Propiedades

IUPAC Name |

N',N'-diethylheptane-1,7-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H26N2/c1-3-13(4-2)11-9-7-5-6-8-10-12/h3-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMJKSFGVIXXFFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H26N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60395343 | |

| Record name | 7-DIETHYLAMINOHEPTYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20526-69-6 | |

| Record name | 7-DIETHYLAMINOHEPTYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.